Polypharmacological Profiling and Mechanistic Paradigms of 5-(4-Cyanoanilino)-5-oxopentanoic Acid
Polypharmacological Profiling and Mechanistic Paradigms of 5-(4-Cyanoanilino)-5-oxopentanoic Acid
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Mechanistic Whitepaper
Executive Summary & Chemical Identity
5-(4-Cyanoanilino)-5-oxopentanoic acid (CAS: 138109-34-9) is a synthetic small molecule characterized structurally as the glutaric acid monoamide of 4-cyanoaniline[1]. While not a marketed therapeutic, it has emerged as a highly valuable polypharmacological probe across multiple high-throughput screening (HTS) campaigns[1]. Its structural topology—a rigid, electron-withdrawing cyanoaniline pharmacophore tethered to a flexible, anionic oxopentanoic acid chain—allows it to act as a versatile protein-protein interaction (PPI) disruptor.
This technical guide dissects the compound's mechanism of action (MoA) across its three primary screening hits: (1) the oncogenic GIV-Gαi signaling axis, (2) the Human Cytomegalovirus (HCMV) Nuclear Egress Complex (NEC), and (3) phenotypic antimalarial activity[1][2].
Mechanistic Axis I: Disruption of Non-Receptor G-Protein Activation (GIV-Gαi)
The Biological Context
Heterotrimeric G proteins are classically activated by G protein-coupled receptors (GPCRs). However, non-receptor guanine nucleotide exchange factors (GEFs), such as GIV (Girdin) , can also activate the Gαi subunit[3]. GIV utilizes a highly conserved ~30-amino-acid sequence known as the Gα-Binding and Activating (GBA) motif [4]. The GBA motif docks into the hydrophobic groove formed between the α3 helix and Switch II region of inactive Gαi (GDP-bound)[5]. This interaction triggers the release of free Gβγ subunits, which subsequently hyperactivate the PI3K-Akt signaling cascade, driving tumor cell migration and metastasis[3][6].
Putative Mechanism of Action
5-(4-Cyanoanilino)-5-oxopentanoic acid was identified in the ICCB-Longwood HTS campaign (HMS1303) as a direct inhibitor of the GIV GBA-motif interaction with Gαi[2][7].
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Structural Causality: The compound acts as a steric occluder. The anionic carboxylic acid tail likely forms salt bridges with basic residues (e.g., Lys/Arg) near the Switch II region, while the planar cyanoaniline moiety intercalates into the hydrophobic α3/Switch II groove. This prevents the GBA motif from binding, trapping Gαi in its inactive state and halting downstream PI3K-Akt metastatic signaling[4].
Mechanism of 5-(4-Cyanoanilino)-5-oxopentanoic acid disrupting GIV-Gαi signaling and metastasis.
Experimental Workflow: AlphaScreen Validation Protocol
To validate the disruption of this PPI, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized due to its high sensitivity to distance-dependent signal generation.
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Reagent Preparation: Purify recombinant His-tagged Gαi3 and synthesize a biotinylated GIV-GBA peptide (residues 1678–1696).
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Bead Conjugation: Incubate the proteins with Nickel-chelate Acceptor beads (binding His-Gαi3) and Streptavidin Donor beads (binding Biotin-GBA).
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Compound Incubation: Dispense 5-(4-Cyanoanilino)-5-oxopentanoic acid into the microplate in a dose-response dilution series. Incubate for 60 minutes at room temperature in the dark.
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Signal Detection & Causality: Excite the plate at 680 nm.
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System Logic: In the absence of the inhibitor, the GBA peptide binds Gαi3, bringing the beads within 200 nm. Excitation causes the Donor bead to release singlet oxygen ( 1O2 ), which travels to the Acceptor bead, triggering a luminescent emission at 520–620 nm.
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Inhibitor Logic: If the compound occupies the α3/Switch II groove, the beads remain separated (>200 nm). The singlet oxygen decays before reaching the Acceptor bead, resulting in a quantifiable loss of luminescence.
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Mechanistic Axis II: Inhibition of HCMV Nuclear Egress Complex
The Biological Context
Human Cytomegalovirus (HCMV) replication relies heavily on the Nuclear Egress Complex (NEC), a heterodimer composed of two viral proteins: pUL50 and pUL53 [8]. pUL50 is anchored to the inner nuclear membrane (INM) and binds the nucleoplasmic pUL53 via a unique "vise-like" structural interaction[8]. Additionally, pUL50 possesses an NEC-independent immune evasion mechanism: it binds and forces the proteasomal degradation of UBE1L, an E1-activating enzyme, thereby inhibiting host ISGylation (an antiviral ubiquitin-like modification)[9].
Putative Mechanism of Action
The compound was flagged as a hit in the HMS1262 screen targeting HCMV UL50[2].
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Structural Causality: The molecule acts as an allosteric or competitive disruptor of the NEC. By binding to the pUL50 core, it prevents the α-helices of pUL53 from nestling into the pUL50 vise[8]. Consequently, the NEC fails to assemble, trapping viral nucleocapsids within the nucleus and halting viral replication. Secondary effects may include the restoration of host ISGylation by preventing pUL50 from degrading UBE1L[9].
Inhibition of the HCMV pUL50-pUL53 Nuclear Egress Complex by the small molecule screening hit.
Experimental Workflow: HTRF Assay for NEC Disruption
To validate this mechanism, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is deployed to bypass the autofluorescence typical of small-molecule libraries.
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Protein Labeling: Utilize GST-tagged pUL50 and His-tagged pUL53. Label GST-pUL50 with an anti-GST Terbium (Tb) cryptate donor fluorophore, and His-pUL53 with an anti-His d2 acceptor fluorophore.
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Complex Assembly: Combine the labeled proteins in an optimized assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA) with the compound.
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Time-Resolved Measurement: Excite the microplate at 337 nm and measure emission at 665 nm (FRET signal) and 620 nm (donor background) after a 50-microsecond delay.
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Causality: The time delay gates out short-lived background fluorescence. A high 665/620 nm ratio indicates an intact pUL50-pUL53 complex. A dose-dependent reduction in this ratio confirms that 5-(4-Cyanoanilino)-5-oxopentanoic acid successfully disrupts the heterodimeric interface.
Quantitative Data Summary
The polypharmacological nature of 5-(4-Cyanoanilino)-5-oxopentanoic acid is best understood by comparing its behavior across distinct screening modalities.
| Target / Pathway | Assay Modality | Putative Mechanism of Action | Phenotypic Outcome |
| GIV-Gαi Interaction | AlphaScreen / FP | Steric occlusion of the Gαi α3/Switch II hydrophobic groove. | Inhibition of PI3K-Akt mediated tumor cell migration and metastasis. |
| HCMV pUL50-pUL53 | HTRF | Disruption of the pUL50 vise-like grip on pUL53 α-helices. | Blockade of viral capsid nuclear egress; potential restoration of ISGylation. |
| P. falciparum (3D7/W2) | Phenotypic Proliferation | Uncharacterized parasite-specific metabolic or kinase inhibition. | Clearance of blood and liver stage parasites[1]. |
Conclusion
5-(4-Cyanoanilino)-5-oxopentanoic acid represents a classic "frequent hitter" in modern drug discovery, but one with highly specific, structurally rationalized mechanisms of action. By acting as a molecular wedge in tight protein-protein interfaces—whether it is the GBA-motif pocket of Gαi or the vise-like grip of the HCMV NEC—this compound provides researchers with a vital chemical probe to interrogate both oncogenic signaling and viral replication pathways.
References
-
Chemsrc. 5-(4-Cyanoanilino)-5-oxopentanoic acid | CAS#:138109-34-9. 1
-
Figshare. Item - Additional file 2 of MolData, a molecular benchmark for... (GIV GBA-motif interaction). 7
-
Chemsrc. HMS1303 and HMS1262 Bioassay Data. 2
-
Journal of Virology. Transmembrane Protein pUL50 of Human Cytomegalovirus Inhibits ISGylation by Downregulating UBE1L. 9
-
PLOS Pathogens. A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. 8
-
PNAS. GIV/Girdin activates Gαi and inhibits Gαs via the same motif. 3
-
NIH / Nature Communications. Heterotrimeric G protein signaling without GPCRs: The Gα-binding-and-activating motif. 5
-
PMC. The Gαi-GIV binding interface is a druggable protein-protein interaction. 4
-
eLife. Complementary biosensors reveal different G-protein signaling modes triggered by GPCRs and non-receptor activators. 6
Sources
- 1. 5-(4-Cyanoanilino)-5-oxopentanoic acid | CAS#:138109-34-9 | Chemsrc [chemsrc.com]
- 2. CAS#:313380-28-8 | 3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Chemsrc [chemsrc.com]
- 3. pnas.org [pnas.org]
- 4. The Gαi-GIV binding interface is a druggable protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterotrimeric G protein signaling without GPCRs: The Gα-binding-and-activating motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary biosensors reveal different G-protein signaling modes triggered by GPCRs and non-receptor activators | eLife [elifesciences.org]
- 7. springernature.figshare.com [springernature.figshare.com]
- 8. A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex | PLOS Pathogens [journals.plos.org]
- 9. Transmembrane Protein pUL50 of Human Cytomegalovirus Inhibits ISGylation by Downregulating UBE1L - PMC [pmc.ncbi.nlm.nih.gov]
